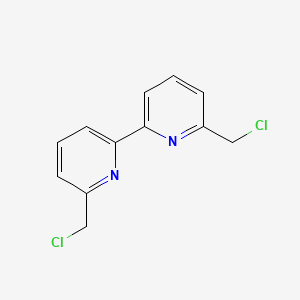

6,6'-Bis(chloromethyl)-2,2'-bipyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(chloromethyl)-6-[6-(chloromethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-7-9-3-1-5-11(15-9)12-6-2-4-10(8-14)16-12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWSIBMCPYEBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=CC(=N2)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363597 | |

| Record name | 6,6'-BIS(CHLOROMETHYL)-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74065-64-8 | |

| Record name | 6,6'-BIS(CHLOROMETHYL)-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-Bis(chloromethyl)-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 6,6'-Bis(chloromethyl)-2,2'-bipyridine from 6,6'-dimethyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6,6'-Bis(chloromethyl)-2,2'-bipyridine from its precursor, 6,6'-dimethyl-2,2'-bipyridine. This versatile building block is of significant interest in coordination chemistry, catalysis, and the development of novel materials and pharmaceuticals. The chloromethyl functional groups serve as reactive handles for further molecular elaboration, making this compound a valuable intermediate in organic synthesis.

Core Synthesis Pathway: Free-Radical Chlorination

The primary route for the synthesis of this compound involves the direct chlorination of the methyl groups of 6,6'-dimethyl-2,2'-bipyridine. This transformation is typically achieved through a free-radical chain reaction, initiated by a radical initiator in the presence of a suitable chlorinating agent. N-Chlorosuccinimide (NCS) is a commonly employed reagent for this purpose, offering good selectivity for the benzylic positions. The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride, under reflux conditions to facilitate the decomposition of the radical initiator.

An alternative, though often more aggressive, chlorinating agent for this type of transformation is sulfuryl chloride (SO₂Cl₂), which can also effect chlorination via a free-radical pathway. The choice of chlorinating agent and reaction conditions can influence the yield and purity of the final product.

While other methods for the halogenation of methylpyridines exist, such as those proceeding through trimethylsilyl (TMS) intermediates, direct free-radical chlorination is a more straightforward approach for this specific conversion.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 6,6'-Dimethyl-2,2'-bipyridine | C₁₂H₁₂N₂ | 184.24 | 93-95 | White to off-white crystalline solid |

| This compound | C₁₂H₁₀Cl₂N₂ | 253.13 | 160-164 | White to off-white crystalline solid |

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established methods for free-radical chlorination of similar substrates. The synthesis of this specific compound has been reported by Newkome et al.[2]

Materials:

-

6,6'-Dimethyl-2,2'-bipyridine

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6,6'-dimethyl-2,2'-bipyridine (1.0 equivalent).

-

Addition of Reagents: Add anhydrous carbon tetrachloride to dissolve the starting material. To this solution, add N-chlorosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (e.g., 0.1 equivalents).

-

Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or an appropriate analytical technique. The reaction is typically continued until the starting material is consumed.

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then transferred to a separatory funnel and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by washing with water and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Visualizing the Synthesis and Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step workflow for the synthesis and purification.

References

A Comprehensive Technical Guide to the Chemical Properties of 6,6'-Bis(chloromethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6'-Bis(chloromethyl)-2,2'-bipyridine is a highly functionalized heterocyclic compound that serves as a critical building block in coordination chemistry, organic synthesis, and materials science. Its unique structure, featuring a bidentate nitrogen donor system and two reactive chloromethyl groups, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its emerging role in the development of novel therapeutic agents.

Core Chemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [1][2] |

| Molecular Weight | 253.13 g/mol | [1][2] |

| CAS Number | 74065-64-8 | [1] |

| Appearance | White to almost white powder to crystal | [3] |

| Melting Point | 160-164 °C | [3] |

| Boiling Point | 369 °C (Predicted) | [1] |

| Density | 1.287 g/cm³ (Predicted) | [1] |

| pKa | 2.71 ± 0.34 (Predicted) | [1] |

| Storage Temperature | Room temperature, recommended in a cool and dark place (<15°C) | [3] |

Spectroscopic Data

Expected Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bipyridine rings and a characteristic singlet for the chloromethyl protons (-CH₂Cl). The aromatic region would likely display a set of coupled doublets and triplets, typical for a substituted pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and a signal for the chloromethyl carbon.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (253.13 g/mol ), along with characteristic isotopic patterns due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methylene groups, C=N and C=C stretching vibrations of the pyridine rings, and a C-Cl stretching vibration.

Synthesis and Reactivity

Synthesis

The most common synthetic route to this compound involves the free-radical chlorination of its precursor, 6,6'-dimethyl-2,2'-bipyridine. N-Chlorosuccinimide (NCS) is a frequently used chlorinating agent for this transformation.[3][4]

Experimental Protocol: Synthesis of this compound (General Procedure)

Disclaimer: This is a generalized protocol based on similar chemical transformations. Researchers should consult relevant literature and perform appropriate safety assessments before conducting any experiment.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6,6'-dimethyl-2,2'-bipyridine in a suitable solvent such as acetic acid.

-

Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) (approximately 2.2 equivalents) to the solution.

-

Initiation and Reaction: The reaction can be initiated by heating the mixture. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like dichloromethane and washed with an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any remaining acid.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Reactivity

The chemical reactivity of this compound is dominated by two key features: the nucleophilic substitution at the chloromethyl groups and the coordination chemistry of the bipyridine core.

-

Nucleophilic Substitution: The chloromethyl groups are excellent electrophilic sites and readily undergo Sₙ2 reactions with a wide range of nucleophiles. This allows for the facile introduction of various functional groups, including amines, thiols, alkoxides, and cyanides, making it a versatile precursor for the synthesis of more complex bipyridine derivatives.[5]

-

Coordination Chemistry: The two nitrogen atoms of the bipyridine moiety act as a bidentate ligand, chelating to a variety of transition metal ions to form stable complexes.[4] The steric hindrance introduced by the 6,6'-substituents can influence the coordination geometry and reactivity of the resulting metal complexes.

Applications in Drug Development and Biological Systems

The unique structural features of this compound and its derivatives have garnered significant interest in the field of drug development.

Anticancer Activity

Recent studies have highlighted the potential of 2,2'-bipyridine derivatives as anticancer agents. These compounds have been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.[6]

Furthermore, molecular docking studies suggest that these derivatives may exert their effects by interacting with key signaling proteins such as AKT and BRAF, which are crucial components of pathways that are often dysregulated in cancer.[6]

Metal-Based Therapeutics

The ability of this compound to form stable complexes with metal ions opens up avenues for the development of metal-based drugs. For instance, rhenium tricarbonyl complexes of halomethyl-bipyridine derivatives have been investigated for their anticancer properties.[7] The reactive chloromethyl group can potentially alkylate biological macromolecules, leading to cytotoxic effects.

Experimental Protocol: Synthesis of a Cobalt(II) Complex (General Procedure)

Disclaimer: This is a generalized protocol based on a published procedure. Researchers should consult the original literature and perform appropriate safety assessments.

-

Reaction Setup: In a suitable flask, dissolve this compound in ethanol.

-

Addition of Metal Salt: To the stirred solution, add a solution of cobalt(II) chloride hexahydrate in ethanol.

-

Reaction: Heat the reaction mixture to reflux for a specified period.

-

Isolation: Cool the reaction mixture to allow for the precipitation of the complex. The product can be collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.[4]

Solubility, Stability, and Safety

Solubility

While quantitative solubility data is scarce, this compound is generally soluble in common organic solvents. Based on the polarity of the molecule, it is expected to be soluble in chlorinated solvents such as dichloromethane and chloroform, as well as polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in alcohols like methanol and ethanol may be more limited. It is sparingly soluble in water.

Stability and Storage

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. It is recommended to store it in a dark place to prevent potential degradation.[3] The chloromethyl groups can be susceptible to hydrolysis, especially in the presence of moisture.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Statement | Precautionary Statement | Reference(s) |

| Causes severe skin burns and eye damage.[5] | Wear protective gloves, protective clothing, eye protection, and face protection.[3] IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3] | [3][5] |

| May be corrosive to metals.[5] | Keep only in original container. | [5] |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3] | [3] |

| May cause respiratory irritation. | Avoid breathing dust. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3] | [3] |

Conclusion

This compound is a valuable and versatile reagent with a growing number of applications in both fundamental and applied chemical research. Its straightforward synthesis and the high reactivity of its chloromethyl groups make it an attractive starting material for the construction of complex molecular architectures. For professionals in drug development, its potential to serve as a scaffold for novel anticancer agents, particularly those targeting key signaling pathways, warrants further investigation. As our understanding of its chemical and biological properties continues to expand, so too will its applications in the development of innovative technologies and therapeutics.

References

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting alterations in the RAF-MEK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRAFV600E negatively regulates the AKT pathway in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BRAF inhibitors promote intermediate BRAF(V600E) conformations and binary interactions with activated RAS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 6,6'-Bis(chloromethyl)-2,2'-bipyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6,6'-Bis(chloromethyl)-2,2'-bipyridine. Given the compound's utility as a versatile building block and ligand in coordination chemistry, organic synthesis, and materials science, a thorough understanding of its solubility is critical for reaction design, purification, and formulation.

Introduction

This compound is an organic compound featuring a bipyridine core functionalized with two chloromethyl groups. This structure allows it to act as a bidentate ligand, forming stable complexes with various transition metals, and as a reactive intermediate for further synthetic modifications. The success of its application in fields ranging from catalysis to the development of novel materials and pharmaceuticals is fundamentally dependent on its behavior in solution. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a crucial parameter in downstream processes such as crystallization, chromatography, and formulation.

This document outlines the known physicochemical properties of this compound, provides a framework for its quantitative solubility in common organic solvents, and details the experimental protocols required to determine these values accurately.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These parameters are essential for understanding the compound's general behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 253.13 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 160 - 164 °C | [1] |

| Purity | Typically ≥98% (by GC) | [1] |

Qualitative Solubility Assessment

The molecular structure of this compound, which contains both polar (nitrogen atoms in the pyridine rings) and non-polar (aromatic rings) regions, suggests it is generally soluble in a range of common organic solvents.[2] Bipyridine compounds are typically soluble in organic solvents and slightly soluble in water.[2] The presence of chloromethyl groups may enhance its solubility in moderately polar and halogenated solvents.

Based on the principle of "like dissolves like," solubility is expected to be favorable in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as chlorinated solvents like dichloromethane (DCM) and chloroform. Conversely, its solubility is likely limited in highly non-polar solvents (e.g., hexane) and highly polar protic solvents (e.g., water).

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly available literature. Therefore, experimental determination is necessary for specific applications. The following table is provided as a template for researchers to record experimentally determined values at a standard temperature (e.g., 25 °C).

| Solvent | Polarity Index | Solubility (g/L) at 25 °C | Solubility (mol/L) at 25 °C |

| Hexane | 0.1 | Requires Experimental Determination | Requires Experimental Determination |

| Toluene | 2.4 | Requires Experimental Determination | Requires Experimental Determination |

| Diethyl Ether | 2.8 | Requires Experimental Determination | Requires Experimental Determination |

| Tetrahydrofuran (THF) | 4.0 | Requires Experimental Determination | Requires Experimental Determination |

| Dichloromethane (DCM) | 3.1 | Requires Experimental Determination | Requires Experimental Determination |

| Acetone | 5.1 | Requires Experimental Determination | Requires Experimental Determination |

| Acetonitrile | 5.8 | Requires Experimental Determination | Requires Experimental Determination |

| Ethanol | 4.3 | Requires Experimental Determination | Requires Experimental Determination |

| Methanol | 5.1 | Requires Experimental Determination | Requires Experimental Determination |

| Dimethylformamide (DMF) | 6.4 | Requires Experimental Determination | Requires Experimental Determination |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Requires Experimental Determination | Requires Experimental Determination |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for the table above, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker with temperature control or a constant temperature water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantitative analysis instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture vigorously for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The rate of dissolution decreases as the solution approaches saturation, so allowing adequate time is critical.

-

Phase Separation: After equilibration, cease agitation and allow the vial to rest at the constant temperature for several hours (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed container or a volumetric flask. This step is critical to remove all undissolved solid particles.

-

Quantitative Analysis: Determine the concentration of this compound in the filtered sample using a pre-calibrated analytical method.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, prepare a calibration curve by measuring the absorbance of several solutions of known concentration. Measure the absorbance of the sample and determine its concentration from the curve.

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column and mobile phase. Create a calibration curve by injecting standards of known concentrations. Analyze the filtered sample to determine its concentration.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L) based on the measured concentration and any dilutions performed.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in Section 5.0.

Caption: Workflow for determining the equilibrium solubility of a solid compound.

References

In-Depth Technical Guide: 6,6'-Bis(chloromethyl)-2,2'-bipyridine (CAS No. 74065-64-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic applications, and key experimental protocols for 6,6'-Bis(chloromethyl)-2,2'-bipyridine. This versatile bidentate ligand is a crucial building block in coordination chemistry, catalysis, and materials science.

Core Properties

This compound is a solid, off-white to crystalline powder at room temperature. Its structure, featuring a bipyridyl core with two reactive chloromethyl groups, makes it an excellent chelating agent for a variety of metal ions.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 74065-64-8 | N/A |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [1][2] |

| Molecular Weight | 253.13 g/mol | [1][2] |

| Appearance | White to off-white powder/crystals | [3] |

| Melting Point | 157-164 °C | [3] |

| Boiling Point | 369 °C | [3] |

| Density | 1.287 g/cm³ | [3] |

| Purity | Typically >98% (GC) | [2] |

Safety Information

| Hazard Statement | Description |

| H290 | May be corrosive to metals |

| H314 | Causes severe skin burns and eye damage |

Synthetic Applications and Reaction Pathways

The primary utility of this compound lies in its role as a ligand in coordination chemistry. The two nitrogen atoms of the bipyridine core chelate to a metal center, while the two chloromethyl groups serve as reactive handles for further functionalization or polymerization.

A common application is the synthesis of transition metal complexes, which can function as catalysts or possess interesting photophysical properties. The formation of these complexes is a foundational reaction for many research applications.

Caption: Synthesis of a metal complex using this compound as a ligand.

Experimental Protocols

The following protocols provide examples of the synthesis of a metal complex using this compound and a detailed procedure for a related isomer which illustrates the general techniques for handling this class of compounds.

Synthesis of [6,6′-Bis(chloromethyl)-2,2′-bipyridyl]dichlorocobalt(II)

This protocol is adapted from the synthesis of a cobalt(II) complex.

Materials:

-

This compound (101.29 mg)

-

Cobalt(II) chloride hexahydrate (47.6 mg)

-

Ethanol (20 ml)

Procedure:

-

A mixture of this compound and cobalt(II) chloride hexahydrate is stirred in ethanol.

-

The mixture is heated to 323 K.

-

The resulting solution is then filtered.

-

Upon cooling and solvent evaporation, blue needle-like crystals of the product are formed.

General Workflow for Synthesis of Halomethyl-2,2'-bipyridines

The following is a more detailed, representative workflow adapted from the synthesis of the related 4,4'-isomer, illustrating the rigorous conditions often required for these reactions.

Materials:

-

A 4,4'-disubstituted-2,2'-bipyridine precursor

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Hexachloroethane

-

Cesium fluoride (CsF)

-

Anhydrous Acetonitrile

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Sodium sulfate (for drying)

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Preparation of the Silylated Intermediate:

-

In a nitrogen-purged, two-necked round-bottomed flask, charge anhydrous THF and diisopropylamine.

-

Cool the mixture to -78°C and add n-butyllithium to form lithium diisopropylamide (LDA).

-

In a separate flask, dissolve the bipyridine precursor in anhydrous THF under a nitrogen atmosphere.

-

Add the precursor solution to the cold LDA solution via cannula.

-

Stir the resulting mixture at -78°C for 1 hour.

-

Rapidly add chlorotrimethylsilane (TMSCl) and quench the reaction with absolute ethanol after a few seconds.

-

Pour the reaction mixture into a separatory funnel with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over sodium sulfate.

-

Remove the solvent under reduced pressure to yield the silylated intermediate.

-

-

Chlorination:

-

In a nitrogen-purged, two-necked round-bottomed flask, place the silylated intermediate, hexachloroethane, and cesium fluoride.

-

Add anhydrous acetonitrile and stir the mixture at 60°C for approximately 3.5 hours, monitoring the reaction by TLC.

-

After cooling, pour the mixture into a separatory funnel with ethyl acetate and water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the final bis(chloromethyl)-2,2'-bipyridine product.

-

Suppliers

This compound is available from a number of chemical suppliers, including:

-

Tokyo Chemical Industry (TCI)

-

Chem-Impex

-

Ivy Fine Chemicals

-

CymitQuimica

-

CookeChem

-

Elex Biotech

-

Polysil

-

Fisher Scientific (distributor for TCI America)

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of Chloromethyl Groups on the Bipyridine Ring

The 2,2'-bipyridine framework is a cornerstone in coordination chemistry, materials science, and the development of pharmacologically active agents. The introduction of chloromethyl groups onto this heterocyclic scaffold dramatically enhances its utility, transforming it into a versatile building block for further chemical modification. The chloromethyl group serves as a highly reactive electrophilic handle, enabling a wide array of synthetic transformations, primarily through nucleophilic substitution pathways. This guide provides a detailed exploration of the reactivity of chloromethylated bipyridines, supported by experimental protocols, quantitative data, and process visualizations.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the chloromethyl group on a bipyridine ring is the bimolecular nucleophilic substitution (SN2) reaction.[1] In this mechanism, a nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the chloride anion as a leaving group. This single-step process is highly efficient for creating new carbon-heteroatom or carbon-carbon bonds.

The pyridine ring's electron-withdrawing nature enhances the electrophilicity of the chloromethyl carbon, making it highly susceptible to nucleophilic attack. The reaction is influenced by several factors, including the strength and concentration of the nucleophile, the solvent, and the reaction temperature. Halogenated pyridines, in general, are reactive towards nucleophiles at positions 2 and 4 due to the ability of the nitrogen heteroatom to stabilize the intermediate negative charge.[2]

Synthesis of Chloromethyl Bipyridines

A robust and high-yield method for synthesizing chloromethylated bipyridines involves the halogenation of the corresponding dimethyl-bipyridine precursors via a trimethylsilyl (TMS) intermediate.[3][4] This approach offers excellent yields and minimizes the formation of by-products often seen with radical halogenation methods.[4]

Experimental Protocol: Synthesis of 4,4'-Bis(chloromethyl)-2,2'-bipyridine[3]

This procedure is adapted from a well-established method published in Organic Syntheses.[3]

Step A: Synthesis of 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine

-

A 500-mL, two-necked, round-bottomed flask is charged with tetrahydrofuran (THF) (90 mL) and diisopropylamine (9.8 mL, 69.7 mmol) under a nitrogen atmosphere.

-

The mixture is cooled to -78°C, and a solution of n-butyllithium (1.7 M in hexanes, 36.0 mL, 61.4 mmol) is added. The solution is stirred for 10 minutes at -78°C, warmed to 0°C for 10 minutes, and then re-cooled to -78°C to form lithium diisopropylamide (LDA).

-

A solution of 4,4'-dimethyl-2,2'-bipyridine (5.14 g, 27.9 mmol) in THF (130 mL) is added via cannula to the cold LDA solution. The resulting mixture is stirred at -78°C for 1 hour.

-

Chlorotrimethylsilane (TMSCl) (8.85 mL, 69.7 mmol) is rapidly added. The reaction is quenched after approximately 10-15 seconds by the rapid addition of absolute ethanol (10 mL).

-

The cold reaction mixture is poured into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃, ≈200 mL).

-

The product is extracted with dichloromethane (CH₂Cl₂, 3 × 300 mL). The combined organic layers are washed with brine and dried over sodium sulfate (Na₂SO₄).

-

Filtration and concentration under reduced pressure yield 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine.

Step B: Synthesis of 4,4'-Bis(chloromethyl)-2,2'-bipyridine

-

A 500-mL, two-necked, round-bottomed flask is charged with 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine (5.22 g, 15.9 mmol), hexachloroethane (15.1 g, 63.6 mmol), and cesium fluoride (9.65 g, 63.6 mmol) under a nitrogen atmosphere.

-

Acetonitrile (260 mL) is added, and the heterogeneous mixture is stirred at 60°C for approximately 3.5 hours.

-

After cooling to room temperature, the mixture is poured into a separatory funnel containing ethyl acetate (EtOAc) and water (≈100 mL each).

-

The product is extracted with EtOAc (3 × 100 mL). The combined organic layers are washed with brine and dried over Na₂SO₄.

-

Filtration, concentration, and purification by flash chromatography yield 4,4'-bis(chloromethyl)-2,2'-bipyridine as a white solid.

Quantitative Data Summary

The synthesis of chloromethylated bipyridines and their subsequent reactions proceed with generally high efficiency. The table below summarizes typical yields for key transformations.

| Compound | Precursor(s) | Reagents | Yield (%) | Reference |

| 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine | 4,4'-Dimethyl-2,2'-bipyridine | LDA, TMSCl | 97% | [3] |

| 4,4'-Bis(chloromethyl)-2,2'-bipyridine | 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine | C₂Cl₆, CsF | 91% | [3] |

| 5-Chloromethyl-5'-methyl-2,2'-bipyridine | 5,5'-Dimethyl-2,2'-bipyridine | LDA (reduced amount), C₂Cl₆, CsF | >60% | [4] |

| 5-Bromomethyl-5'-methyl-2,2'-bipyridine | 5,5'-Dimethyl-2,2'-bipyridine | LDA (reduced amount), C₂Br₆, CsF | ~99% | [4] |

Visualization of Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of the synthesis and reaction pathways.

Caption: Workflow for the synthesis of 4,4'-bis(chloromethyl)-2,2'-bipyridine.

Caption: Generalized SN2 reaction pathway for chloromethyl bipyridines.

Caption: Diversification of bipyridines via nucleophilic substitution reactions.

Applications in Drug Development and Materials Science

The ability to easily functionalize the bipyridine core via its chloromethyl derivatives opens up vast possibilities in several scientific domains.

-

Ligand Synthesis: The products of these substitution reactions are often multidentate ligands capable of coordinating with a wide range of metal ions. These metal complexes are integral to the development of novel catalysts, photosensitizers, and advanced materials.[5][6] The introduction of phosphonate groups, for example, can be achieved using 4,4'-bis(bromomethyl)-2,2'-bipyridine, leading to versatile intermediates for further reactions.[4]

-

Supramolecular Chemistry: The rigid and predictable coordination geometry of bipyridine ligands makes them ideal components for constructing complex supramolecular architectures and metal-organic frameworks (MOFs).

-

Drug Discovery: Functionalized bipyridines are prevalent scaffolds in medicinal chemistry.[7] The chloromethyl group provides a convenient attachment point for introducing pharmacophores or for linking the bipyridine unit to other molecules. Chlorine-containing compounds represent a significant portion of FDA-approved drugs, highlighting the importance of chlorinated intermediates in pharmaceutical development.[8] The development of new methods to functionalize heterocyclic scaffolds is crucial for accessing more potent and drug-like derivatives.[9]

Conclusion

The chloromethyl groups on the bipyridine ring are exceptionally reactive handles that primarily undergo nucleophilic substitution reactions. This reactivity allows for the straightforward synthesis of a diverse library of functionalized bipyridine derivatives. The synthetic methods to produce these chlorinated precursors are well-established and high-yielding. The resulting compounds are of significant interest to researchers in catalysis, materials science, and drug development, serving as critical building blocks for creating complex and functional molecular systems.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoredox-Catalyzed Radical Coupling of C7-Chloromethyl-Substituted Thiazolino Ring-Fused 2-Pyridones with Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Reactivity of a Versatile Bipyridine Building Block: A Technical Guide to 6,6'-Bis(chloromethyl)-2,2'-bipyridine

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis and reactivity of 6,6'-Bis(chloromethyl)-2,2'-bipyridine, a key building block for researchers, chemists, and professionals in drug development and materials science. While electrophilic substitution reactions on the bipyridine core are not extensively documented, this guide will focus on the compound's primary mode of reactivity: nucleophilic substitution at the reactive chloromethyl groups. This versatile handle allows for the introduction of a wide array of functional groups, making it a valuable precursor in the synthesis of novel ligands for coordination chemistry, functional materials, and potentially therapeutic agents.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the more readily available precursor, 6,6'-dimethyl-2,2'-bipyridine. The key transformation involves the chlorination of the methyl groups. A common and effective method for this transformation is free-radical halogenation.

A general workflow for the synthesis is depicted below:

Figure 1. General workflow for the synthesis of this compound.

Core Reactivity: Nucleophilic Substitution at the Chloromethyl Groups

The primary utility of this compound in synthetic chemistry lies in the high reactivity of the chloromethyl groups towards nucleophilic attack. The electron-withdrawing nature of the bipyridine ring system enhances the electrophilicity of the benzylic carbons, making them susceptible to displacement by a wide range of nucleophiles. This allows for the facile introduction of new functionalities, extending the molecular framework for various applications.

A generalized scheme for the nucleophilic substitution on this compound is presented below:

Figure 2. General scheme of nucleophilic substitution on this compound.

Experimental Protocols and Data

While specific reaction conditions can vary, the following sections provide representative experimental protocols and data for key transformations of this compound.

Synthesis of 6,6'-Bis(bromomethyl)-2,2'-bipyridine

A related and often used analogue is the bromo-derivative, which can be synthesized from the same starting material. The bromomethyl groups can be even more reactive towards nucleophiles than their chloro counterparts.

Experimental Protocol:

A mixture of 6,6'-dimethyl-2,2'-bipyridine, N-Bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide (BPO) in a suitable solvent like carbon tetrachloride is refluxed. The reaction is typically monitored by TLC for the consumption of the starting material. Upon completion, the succinimide byproduct is filtered off, and the product is purified by recrystallization or column chromatography.

| Reactant | Reagent | Initiator | Solvent | Temperature | Yield (%) | Reference |

| 6,6'-dimethyl-2,2'-bipyridine | NBS | BPO | CCl4 | Reflux | High | [1] |

Nucleophilic Substitution with Amines

The reaction with primary or secondary amines introduces basic nitrogen centers, which can act as additional coordination sites or as points for further functionalization.

Experimental Protocol:

This compound is dissolved in an appropriate solvent, such as acetonitrile or DMF. An excess of the desired amine is added, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl generated. The reaction mixture is stirred at room temperature or heated to drive the reaction to completion. The product is then isolated by extraction and purified by chromatography.

| Substrate | Nucleophile | Solvent | Temperature | Product |

| This compound | Primary/Secondary Amine | Acetonitrile/DMF | RT to Heat | 6,6'-Bis((aminomethyl))-2,2'-bipyridine |

Nucleophilic Substitution with Thiolates

The introduction of sulfur-containing moieties can be achieved through reaction with thiols or their corresponding thiolates. These sulfur-functionalized bipyridines are of interest in coordination chemistry and for the preparation of self-assembled monolayers on gold surfaces.

Experimental Protocol:

A solution of the desired thiol and a base (e.g., sodium hydride or a tertiary amine) in a polar aprotic solvent like THF or DMF is prepared to generate the thiolate in situ. To this solution is added this compound, and the reaction is stirred until completion. Workup typically involves quenching with water, extraction with an organic solvent, and purification by chromatography.

| Substrate | Nucleophile | Solvent | Temperature | Product |

| This compound | Thiol/Thiolate | THF/DMF | RT | 6,6'-Bis((thiomethyl))-2,2'-bipyridine |

Nucleophilic Substitution with Cyanide

The introduction of nitrile groups provides a versatile handle for further chemical transformations, such as hydrolysis to carboxylic acids or reduction to amines.

Experimental Protocol:

This compound is treated with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. The reaction may require heating to proceed at a reasonable rate. After the reaction is complete, the mixture is poured into water and the product is extracted with an organic solvent. Purification is typically achieved by recrystallization or column chromatography.

| Substrate | Nucleophile | Solvent | Temperature | Product |

| This compound | NaCN/KCN | DMSO/DMF | Heat | 6,6'-Bis((cyanomethyl))-2,2'-bipyridine |

Conclusion

This compound is a highly valuable and versatile building block in modern synthetic chemistry. While direct electrophilic substitution on the aromatic core is not a favored reaction pathway, the reactivity of the chloromethyl groups towards a wide range of nucleophiles opens up a vast chemical space for the design and synthesis of novel bipyridine-based ligands, functional materials, and complex organic molecules. The experimental protocols and data summarized in this guide provide a solid foundation for researchers to explore the rich chemistry of this important compound.

References

A Guide to the Historical Synthesis of 2,2'-Bipyridine Derivatives: From Classic Couplings to Modern Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,2'-bipyridine scaffold is a cornerstone in coordination chemistry, materials science, and pharmaceutical development. Its prevalence stems from its robust chelating ability and the tunability of its electronic and steric properties through substitution. This technical guide provides a comprehensive overview of the historical and foundational methods for the synthesis of 2,2'-bipyridine and its derivatives, offering detailed experimental protocols, comparative data, and visual representations of key chemical transformations.

The Ullmann Condensation: A Classic Approach to Biaryl Synthesis

The Ullmann reaction, first reported by Fritz Ullmann in 1901, represents one of the earliest methods for the formation of aryl-aryl bonds.[1] The classical approach involves the copper-mediated homocoupling of aryl halides at elevated temperatures.[2] This method was historically significant for the synthesis of 2,2'-bipyridine. In 1928, Wibaut demonstrated the synthesis of 2,2'-bipyridine from 2-bromopyridine or 2-chloropyridine using copper metal, achieving a 60% yield with the bromo-substituted precursor.[3]

While effective, the traditional Ullmann reaction often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[1] Modern variations have been developed that utilize palladium or nickel catalysts and proceed under milder conditions.[4]

Comparative Data for Ullmann and Ullmann-Type Reactions

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | Cu powder | 1-Methyl-4-(propan-2-yl)benzene | High | N/A | 60 | [3] |

| 2-Chloropyridine | Cu powder | 1-Methyl-4-(propan-2-yl)benzene | High | N/A | Lower than bromo | [3] |

| 2-Iodonitrobenzene | Cu powder | None (neat) | 350 | < 1 min | 80-90 | [5] |

| 2-Chloropyridines | Pd/C, Ca(OH)2 | Glycerol-based DES | 80 | N/A | Good | [4][6] |

Experimental Protocol: Classic Ullmann Homocoupling of 2-Iodonitrobenzene

This protocol for the synthesis of 2,2'-dinitrobiphenyl illustrates the classic conditions of the Ullmann reaction.

Materials:

-

2-Iodonitrobenzene (1.0 mmol, 249 mg)

-

Copper powder (3.0 mmol, 191 mg)

-

Sand (200 mg)

Procedure:

-

In a 15 cm test tube, combine 2-iodonitrobenzene, copper powder, and sand.[5]

-

Heat the mixture in a sand bath to 350 °C. The reaction is rapid and takes place within 20-30 seconds, during which the 2-iodonitrobenzene will melt and boil.[5]

-

Allow the reaction mixture to cool to room temperature.

-

The dry residue is then purified by column chromatography using a gradient of dichloromethane:hexane (30:70) to dichloromethane:ethyl acetate (90:10) to afford the product.[5]

Expected Yield: 80-90%[5]

References

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 6,6'-Bis(chloromethyl)-2,2'-bipyridine in Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6,6'-Bis(chloromethyl)-2,2'-bipyridine as a versatile ligand in the synthesis of metal complexes. The unique structural features of this ligand, particularly the reactive chloromethyl groups, make it a valuable building block in coordination chemistry, materials science, and drug development.

Overview of Applications

This compound serves as a robust chelating ligand, readily coordinating with a variety of transition metals through its two nitrogen atoms. The presence of the chloromethyl groups at the 6 and 6' positions offers reactive sites for further functionalization, allowing for the construction of more complex architectures such as coordination polymers, metal-organic frameworks (MOFs), and multicomponent catalytic systems.

Key Application Areas:

-

Catalysis: Metal complexes derived from this ligand and its analogs have been explored as catalysts in a range of organic transformations, including cross-coupling reactions. The bipyridine core provides a stable coordination environment for the metal center, while the substituents can be modified to tune the catalyst's electronic and steric properties.

-

Materials Science: The bifunctional nature of the ligand makes it an excellent candidate for the synthesis of novel materials. The bipyridine unit can coordinate to metal centers to form extended networks, while the chloromethyl groups can be used for post-synthetic modification or to link different components.

-

Drug Development: Bipyridine-containing metal complexes have shown significant promise as therapeutic agents. Ruthenium and platinum complexes, in particular, have been investigated for their anticancer properties. The mechanism of action often involves interaction with biological macromolecules like DNA and the induction of apoptotic pathways in cancer cells.

Quantitative Data

The following tables summarize key quantitative data for metal complexes synthesized with this compound and its derivatives.

Table 1: Anticancer Activity of Rhenium(I) Tricarbonyl Complexes with Halomethyl-Substituted Bipyridine Ligands

| Complex | Ligand | Cell Line | IC50 (µM) |

| 1 | 5-(chloromethyl)-2,2'-bipyridine | HCT-116 (colorectal) | ~5 |

| 2 | 6-(chloromethyl)-2,2'-bipyridine | HCT-116 (colorectal) | ~10 |

| 3 | 5-(bromomethyl)-2,2'-bipyridine | HCT-116 (colorectal) | ~2 |

| 4 | 6-(bromomethyl)-2,2'-bipyridine | HCT-116 (colorectal) | ~8 |

| 1 | 5-(chloromethyl)-2,2'-bipyridine | Panc-1 (pancreatic) | ~8 |

| 2 | 6-(chloromethyl)-2,2'-bipyridine | Panc-1 (pancreatic) | ~15 |

Note: Data extracted from studies on halomethyl-bipyridine rhenium complexes, which demonstrate the potent anticancer activity of this class of compounds.[1][2][3][4]

Table 2: Anticancer Activity of Cobalt(II/III) Tris(bipyridine) Complexes

| Complex | Cell Line | Mean IC50 (µM) |

| Complex 2 | Atg7 wild-type MEFs | 4.84 |

| Complex 2 | Atg7 deficient MEFs | 14 |

| Complex 1 | LO2 (normal human hepatocytes) | 13.5 |

| Complex 2 | LO2 (normal human hepatocytes) | 13.2 |

Note: These cobalt complexes with substituted bipyridine ligands show selective cytotoxicity towards cancer cells and their efficacy is linked to the induction of autophagy.[5]

Experimental Protocols

Synthesis of a Cobalt(II) Complex with this compound

This protocol describes the synthesis of [CoCl₂{6,6'-(CH₂Cl)₂-bpy}].

Materials:

-

This compound

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ethanol

Procedure:

-

A stirred mixture of this compound (101.29 mg) and cobalt(II) chloride hexahydrate (47.6 mg) in ethanol (20 ml) is heated to 323 K.

-

The resulting blue solution is allowed to cool to room temperature.

-

Slow evaporation of the solvent yields blue needle-like crystals of the product.

-

The crystals are collected by filtration.

General Procedure for the Synthesis of Ruthenium(II) Arene Complexes with Bipyridine Ligands

This protocol provides a general method for the synthesis of [Ru(η⁶-p-cymene)(bpy-R)Cl]PF₆ complexes.

Materials:

-

[Ru(η⁶-p-cymene)Cl₂]₂ dimer

-

Substituted 2,2'-bipyridine ligand (e.g., 4,4'-dimethyl-2,2'-bipyridine)

-

Methanol

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Diethyl ether

Procedure:

-

The Ru(II)-arene dimer (0.1000 g, 0.163 mmol) and the bipyridine derivative (0.327 mmol) are dissolved in methanol (12.5 mL).

-

The solution is stirred for 1 hour at room temperature.[6]

-

Ammonium hexafluorophosphate (0.490 mmol) is dissolved in methanol (5 mL) and added dropwise to the reaction mixture.

-

The mixture is stirred for another hour at room temperature.

-

The resulting solid precipitate is collected by vacuum filtration.

-

The solid is washed with diethyl ether and dried under high vacuum for approximately 6 hours.[6]

General Procedure for the Synthesis of Iridium(III) Bis-cyclometalated Complexes

This protocol outlines the synthesis of bis-cyclometalated iridium(III) complexes with a bipyridine-type ancillary ligand.

Materials:

-

Iridium(III) chloride hydrate (IrCl₃·xH₂O)

-

Cyclometalating ligand (e.g., 2-phenylpyridine)

-

Ancillary bipyridine ligand

-

2-Ethoxyethanol

-

Dichloromethane

-

Methanol

-

Potassium hexafluorophosphate (KPF₆)

Procedure:

-

Synthesis of the Iridium Dimer: A mixture of IrCl₃·xH₂O and the cyclometalating ligand in a 3:1 mixture of 2-ethoxyethanol and water is refluxed. Upon cooling, the iridium dimer precipitates and is collected by filtration.

-

Synthesis of the Mononuclear Complex: The iridium dimer and the ancillary bipyridine ligand are dissolved in a mixture of dichloromethane and methanol. The solution is refluxed for several hours.

-

After cooling to room temperature, an excess of KPF₆ is added to the solution.

-

The solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography.

Mandatory Visualizations

Experimental Workflow: Synthesis of a Ruthenium(II) Bipyridine Complex

Caption: Workflow for the synthesis of the precursor complex cis-Ru(bpy)₂Cl₂.[7]

Signaling Pathway: Proposed Anticancer Mechanism of Action for Ruthenium Bipyridine Complexes

Caption: Proposed mechanism of anticancer action for Ruthenium bipyridine complexes.[8][9][10]

Logical Relationship: Applications of this compound Metal Complexes

Caption: Relationship between the ligand, resulting metal complexes, and their applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphorescent cellular probes and uptake indicators derived from cyclometalated iridium(III) bipyridine complexes appended with a glucose or galactose entity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. New perspectives of cobalt tris(bipyridine) system: anti-cancer effect and its collateral sensitivity towards multidrug-resistant (MDR) cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]

- 9. Anticancer and antiproliferative activity of ruthenium complex (II) bearing 3,3’-dicarboxy-2,2’-bipyridine ligand [pharmacia.pensoft.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Incorporating 6,6'-Bis(chloromethyl)-2,2'-bipyridine Functionality

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of Metal-Organic Frameworks (MOFs) that incorporate the 6,6'-Bis(chloromethyl)-2,2'-bipyridine moiety. Direct synthesis of MOFs with this ligand can be challenging. Therefore, a robust two-step, post-synthetic modification (PSM) approach is presented. This method involves the initial synthesis of a stable, bipyridine-containing MOF, followed by the covalent attachment of the this compound ligand. This strategy allows for the precise installation of reactive chloromethyl groups within the porous framework, opening avenues for further functionalization and applications in catalysis, targeted drug delivery, and the development of advanced materials.

Introduction to Post-Synthetic Modification

Post-synthetic modification is a powerful technique in MOF chemistry that allows for the functionalization of a pre-synthesized MOF. This approach enables the incorporation of chemical functionalities that may not be stable under the conditions of direct MOF synthesis. For this application, a zirconium-based MOF, UiO-67(bipy), constructed with 2,2'-bipyridine-5,5'-dicarboxylic acid (H₂bpydc) linkers, is first synthesized. The exposed bipyridine units within the MOF pores then serve as anchor points for the covalent attachment of this compound.

Part 1: Synthesis of UiO-67(bipy) MOF

UiO-67(bipy) is a zirconium-based MOF known for its high thermal and chemical stability, making it an excellent platform for post-synthetic modifications.[1]

Experimental Protocol: Synthesis of UiO-67(bipy)

This protocol is adapted from established literature procedures for the synthesis of UiO-67 type MOFs.[1]

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂bpydc)

-

N,N-Dimethylformamide (DMF)

-

Acetic acid (glacial)

Procedure:

-

In a 100 mL Teflon-lined autoclave, dissolve Zirconium(IV) chloride (ZrCl₄) and 2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂bpydc) in N,N-Dimethylformamide (DMF).

-

Add glacial acetic acid as a modulator to control the crystallite size and morphology.

-

Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

-

After cooling to room temperature, the resulting white precipitate is collected by centrifugation or filtration.

-

Wash the product with fresh DMF to remove unreacted starting materials.

-

Subsequently, wash with ethanol to exchange the DMF.

-

Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Quantitative Data for UiO-67(bipy) Synthesis

| Parameter | Value | Reference |

| Metal Precursor | Zirconium(IV) chloride (ZrCl₄) | [1] |

| Organic Linker | 2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂bpydc) | [1] |

| Solvent | N,N-Dimethylformamide (DMF) | [1] |

| Modulator | Acetic acid | [1] |

| Reaction Temperature | 120 °C | [1] |

| Reaction Time | 24 hours | [1] |

| BET Surface Area | up to 2500 m²/g | [1] |

Synthesis Workflow for UiO-67(bipy)

Caption: Workflow for the solvothermal synthesis of UiO-67(bipy).

Part 2: Post-Synthetic Modification with this compound

The activated UiO-67(bipy) possesses accessible bipyridine units within its pores. These nitrogen-containing groups can act as nucleophiles to react with the electrophilic chloromethyl groups of this compound, forming a stable covalent bond.

Experimental Protocol: Post-Synthetic Modification

Materials:

-

Activated UiO-67(bipy)

-

This compound

-

Anhydrous acetonitrile

-

A non-nucleophilic base (e.g., proton sponge)

Procedure:

-

Suspend the activated UiO-67(bipy) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate flask, dissolve this compound and a non-nucleophilic base in anhydrous acetonitrile.

-

Add the solution of this compound to the suspension of UiO-67(bipy) dropwise with stirring.

-

Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) for 24-48 hours to facilitate the nucleophilic substitution reaction.

-

After the reaction, cool the mixture to room temperature and collect the solid product by centrifugation.

-

Wash the functionalized MOF extensively with acetonitrile and then with a solvent like dichloromethane to remove any unreacted reagents and byproducts.

-

Dry the final product, UiO-67(bipy)-CH₂-bpy-CH₂Cl, under vacuum.

Proposed Reaction Scheme

Caption: Post-synthetic modification of UiO-67(bipy).

Applications in Drug Development

The resulting functionalized MOF with pendant chloromethyl groups can be further modified for various applications in drug development:

-

Targeted Drug Delivery: The remaining chloromethyl group can be used to attach targeting ligands (e.g., folic acid, antibodies) for cell-specific drug delivery.

-

Controlled Release: The porous structure of the MOF can be loaded with therapeutic agents. The functionalized surface can be designed to respond to specific stimuli (e.g., pH, enzymes) for controlled drug release.[2][3]

-

Biocatalysis: The bipyridine sites can be metalated to create catalytic centers for biocatalytic transformations.

Characterization of the Functionalized MOF

A suite of analytical techniques should be employed to confirm the successful synthesis and functionalization of the MOF.

| Characterization Technique | Purpose |

| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and structural integrity of the MOF after each step. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic vibrational modes of the bipyridine and chloromethyl functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (digested sample) | To confirm the covalent attachment of the this compound ligand. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the functionalized MOF. |

| N₂ Adsorption-Desorption Isotherms (BET analysis) | To determine the surface area and porosity of the MOF before and after functionalization. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | To confirm the presence of chlorine in the final product. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Zirconium(IV) chloride is corrosive and moisture-sensitive; handle it in a glovebox or under an inert atmosphere.

-

Organic solvents are flammable and should be handled with care.

-

This compound is a potential irritant; avoid inhalation and skin contact.

By following these detailed protocols, researchers can successfully synthesize and functionalize bipyridine-containing MOFs with this compound, paving the way for the development of novel materials with tailored properties for advanced applications.

References

- 1. Integration of accessible secondary metal sites into MOFs for H2S removal - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 6,6'-Bis(chloromethyl)-2,2'-bipyridine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of 6,6'-Bis(chloromethyl)-2,2'-bipyridine. This versatile ligand serves as a crucial building block for the synthesis of both homogeneous and heterogeneous catalysts applicable to a range of organic transformations, including oxidation reactions and controlled polymerizations. The presence of reactive chloromethyl groups at the 6 and 6' positions allows for its facile incorporation into larger macromolecular structures, such as polymers, enabling the development of recyclable catalytic systems.

Application 1: Homogeneous Oxidation Catalysis with a Cobalt(II) Complex

Transition metal complexes are known to be effective catalysts for the oxidation of organic molecules. A notable example is the use of cobalt(II) complexes with bipyridine-based ligands for the oxidation of substituted phenols. The complex [CoCl₂(6,6'-bis(chloromethyl)-2,2'-bipyridyl)] can be synthesized and utilized for such transformations.

Synthesis of [CoCl₂(6,6'-bis(chloromethyl)-2,2'-bipyridyl)] Catalyst

A straightforward protocol for the synthesis of the cobalt complex involves the reaction of this compound with a cobalt(II) salt in an appropriate solvent.

Experimental Protocol:

-

In a round-bottom flask, dissolve 101.29 mg of this compound in 20 ml of ethanol.

-

To this solution, add 47.6 mg of cobalt(II) chloride hexahydrate.

-

Stir the mixture and heat it to 323 K.

-

After the reaction is complete, the product can be isolated by filtration. The resulting blue needles of [CoCl₂(C₁₂H₁₀Cl₂N₂)] can be collected.[1]

Catalytic Oxidation of 2,6-di-tert-butylphenol

While a specific protocol for the oxidation of 2,6-di-tert-butylphenol using [CoCl₂(6,6'-bis(chloromethyl)-2,2'-bipyridyl)] is not explicitly detailed in the surveyed literature, the general methodology for similar cobalt-catalyzed oxidations can be adapted. These reactions typically yield the corresponding quinone and diphenoquinone products.

General Experimental Protocol (Adaptable):

-

In a reaction vessel, dissolve the cobalt catalyst in a suitable solvent (e.g., methanol, N,N'-dimethylformamide).

-

Add the substrate, 2,6-di-tert-butylphenol.

-

Pressurize the vessel with oxygen or bubble air through the solution.

-

Stir the reaction at a controlled temperature.

-

Monitor the reaction progress using techniques like UV-visible spectrophotometry or gas chromatography.

-

Upon completion, the products can be isolated and purified using standard chromatographic methods.

Expected Products and Quantitative Data (from related systems):

The oxidation of 2,6-di-tert-butylphenol with cobalt-based catalysts typically yields 2,6-di-tert-butyl-1,4-benzoquinone and 3,5,3',5'-tetra-tert-butyl-4,4'-diphenoquinone. The selectivity and conversion rates are dependent on the specific catalyst, solvent, and reaction conditions.

| Catalyst System (Analogous) | Substrate | Product(s) | Conversion (%) | Selectivity (%) | Reference |

| Cobalt(II) Phthalocyanine Tetrasulfonate | 2,6-di-tert-butylphenol | 2,6-di-tert-butyl-1,4-benzoquinone, 3,5,3',5'-tetra-tert-butyl-4,4'-diphenoquinone | Not specified | Not specified | [2][3] |

| Co(II) Schiff Base Complexes | 2,6-di-tert-butylphenol | 2,6-di-tert-butyl-1,4-benzoquinone, 3,5,3',5'-tetra-tert-butyl-4,4'-diphenoquinone | Not specified | Not specified | [4] |

Catalytic Cycle for Phenol Oxidation:

Application 2: Metalloinitiator for Atom Transfer Radical Polymerization (ATRP)

The chloromethyl groups on this compound can be transformed into ATRP initiating sites. By coordinating this functionalized ligand to a metal center, such as ruthenium, a multi-functional metalloinitiator can be created for the synthesis of star polymers.

Synthesis of a Ruthenium-Based Metalloinitiator

A similar ruthenium tris(bipyridine) complex derivatized with initiating groups has been used for ATRP.[5] The synthesis involves the reaction of a functionalized bipyridine ligand with a ruthenium precursor.

General Experimental Protocol (Adaptable):

-

Synthesize a derivative of this compound where the chloromethyl groups are converted to α-bromoester functionalities, which are efficient ATRP initiators.

-

React this modified bipyridine ligand with a ruthenium salt (e.g., RuCl₃) in a suitable solvent under reflux to form the [Ru(bpy)₃]²⁺ complex (where bpy is the modified bipyridine).

-

Purify the resulting metalloinitiator complex by column chromatography.

ATRP of Methyl Methacrylate (MMA)

The synthesized ruthenium metalloinitiator can be used to polymerize vinyl monomers like methyl methacrylate in a controlled manner.

Experimental Protocol:

-

In a Schlenk flask, add the ruthenium metalloinitiator, a nickel(II) bromide catalyst (e.g., NiBr₂(PPh₃)₂), the monomer (methyl methacrylate), and a solvent (e.g., toluene).[5]

-

The typical molar ratio of monomer:catalyst:initiator site can be set to 250:1:1.[5]

-

Subject the reaction mixture to several freeze-pump-thaw cycles to remove oxygen.[5]

-

Heat the sealed flask in an oil bath at 80 °C to initiate polymerization.[5]

-

Monitor the monomer conversion over time by taking aliquots and analyzing them by gravimetric analysis or NMR spectroscopy.[5]

-

Quench the polymerization by cooling the reaction and exposing it to air.

-

The resulting polymer can be purified by precipitation.

Quantitative Data for a similar Ruthenium-Initiated ATRP of MMA: [5]

| Initiator | Catalyst | Monomer | Solvent | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| --INVALID-LINK--₂ | NiBr₂(PPh₃)₂ | MMA | Toluene | 2,800 - 350,000 | 1.1 - 1.3 |

ATRP Experimental Workflow:

Application 3: Polymer-Supported Heterogeneous Catalysis

The reactive chloromethyl groups of this compound make it an excellent candidate for immobilization onto a solid support, such as a polymer resin. This allows for the creation of heterogeneous catalysts that can be easily recovered and reused, which is a significant advantage in terms of cost and sustainability.

General Protocol for Immobilization:

-

Select a suitable polymer support with functional groups that can react with the chloromethyl groups (e.g., amine or hydroxyl-functionalized polystyrene).

-

Swell the polymer resin in an appropriate solvent.

-

Add this compound to the swollen resin and heat the mixture to facilitate the nucleophilic substitution reaction, covalently attaching the bipyridine ligand to the polymer support.

-

Wash the functionalized polymer thoroughly to remove any unreacted ligand.

-

The polymer-supported ligand can then be metallated by stirring with a solution of a metal salt (e.g., PdCl₂, Cu(OAc)₂) to generate the heterogeneous catalyst.

Logical Relationship for Catalyst Synthesis:

These polymer-supported catalysts can then be employed in a variety of catalytic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck), offering the benefits of both homogeneous (high activity and selectivity) and heterogeneous (ease of separation and recyclability) catalysis.

References

Protocols for Nucleophilic Substitution on 6,6'-Bis(chloromethyl)-2,2'-bipyridine: A Detailed Guide for Researchers

Application Note

Introduction

6,6'-Bis(chloromethyl)-2,2'-bipyridine is a versatile building block in coordination chemistry and materials science. The two chloromethyl groups serve as reactive sites for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This enables the synthesis of diverse bipyridine-based ligands with tailored electronic and steric properties for applications in catalysis, sensing, and drug development. This document provides detailed protocols for common nucleophilic substitution reactions on this compound, targeting researchers, scientists, and drug development professionals.

General Considerations

This compound is a reactive electrophile. As with its bromomethyl analog, the benzylic-like position of the chloromethyl groups makes them susceptible to SN2 reactions.[1] Care should be taken to use dry solvents and inert atmospheres when necessary, as the substrate can be sensitive to moisture. Reactions can be monitored by thin-layer chromatography (TLC) to determine completion. Purification is typically achieved by column chromatography or recrystallization.

Nucleophilic Substitution with Nitrogen Nucleophiles

Synthesis of 6,6'-Bis(azidomethyl)-2,2'-bipyridine

The introduction of azide functionalities provides a versatile handle for further modifications via click chemistry.

Experimental Protocol:

A solution of this compound (1.0 g, 3.95 mmol) in 50 mL of a 1:1 mixture of dichloromethane and acetonitrile is prepared in a round-bottom flask. To this solution, sodium azide (0.77 g, 11.85 mmol) is added, followed by a catalytic amount of sodium iodide (approximately 0.06 g, 0.40 mmol). The reaction mixture is stirred at room temperature for 24 hours. After completion, the solvent is removed under reduced pressure. The residue is then partitioned between dichloromethane (50 mL) and water (50 mL). The organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated to yield the desired product, 6,6'-bis(azidomethyl)-2,2'-bipyridine.

| Starting Material | Nucleophile | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | Sodium Azide | Dichloromethane/Acetonitrile | Room Temp. | 24 | >90 (expected) |

Note: This protocol is adapted from a similar reaction with the corresponding bromomethyl derivative. The yield is an estimation based on the high efficiency of such reactions.

Synthesis of 6,6'-Bis(aminomethyl)-2,2'-bipyridine (via Gabriel Synthesis)

The Gabriel synthesis provides a classic method for the formation of primary amines from alkyl halides, avoiding over-alkylation.

Experimental Protocol:

Step 1: N-Alkylation of Potassium Phthalimide In a round-bottom flask, potassium phthalimide (1.60 g, 8.69 mmol) is suspended in dry N,N-dimethylformamide (DMF, 40 mL). This compound (1.0 g, 3.95 mmol) is added, and the mixture is heated to 70°C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to give the bis(phthalimidomethyl) derivative.

Step 2: Hydrazinolysis The bis(phthalimidomethyl) derivative from the previous step is suspended in ethanol (50 mL). Hydrazine hydrate (0.8 mL, ~16 mmol) is added, and the mixture is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with water. The organic layer is dried and concentrated to yield 6,6'-bis(aminomethyl)-2,2'-bipyridine.

| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |

| This compound | Potassium Phthalimide, then Hydrazine | DMF, then Ethanol | 70, then Reflux | 12, then 4 | Moderate to Good (expected) |

Nucleophilic Substitution with Oxygen Nucleophiles